amine CAS No. 289487-96-3](/img/structure/B6343933.png)
[(2E)-2-(Phenylmethylidene)heptyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(2E)-2-(Phenylmethylidene)heptyl](propan-2-yl)amine, also known as 2-Phenylmethyleneheptylpropan-2-amine, is an organic compound that belongs to the class of compounds known as secondary amines. It is a colorless, volatile liquid that has a sweet, floral odor. This compound has been studied for its use in various scientific and medical applications, such as in the synthesis of pharmaceuticals and in the development of new drugs.
Scientific Research Applications
Synthesis and Chemical Applications
The reactions of arylmethylidene derivatives with C-, N-, and other nucleophiles lead to a wide range of compounds including amides, pyrrolones, and benzofurans. The direction of these reactions varies with the structure of the reagents, nucleophilic strength, and reaction conditions, demonstrating the versatility of such compounds in synthetic chemistry (Kamneva, Anis’kova, & Egorova, 2018).
Biotechnology and Environmental Applications
Biogenic amines, including those structurally related to or derived from amines similar to the query compound, are metabolized by Pseudomonas species, showcasing the biological degradation pathways for nitrogen-containing compounds. This highlights the role of microbial processes in biotechnological applications for environmental cleanup and understanding of metabolic pathways (Luengo & Olivera, 2020).
Environmental Science and Pollution Control
Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds like amines in water, addressing global concerns about their persistence and toxicity. This research is crucial for developing technologies to mitigate environmental pollution and improve water treatment methods (Bhat & Gogate, 2021).
properties
IUPAC Name |
(2E)-2-benzylidene-N-propan-2-ylheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N/c1-4-5-7-12-17(14-18-15(2)3)13-16-10-8-6-9-11-16/h6,8-11,13,15,18H,4-5,7,12,14H2,1-3H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPQYDAYKDNROI-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)CNC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/CNC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6343855.png)
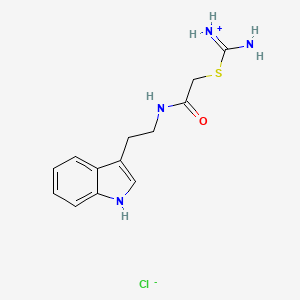
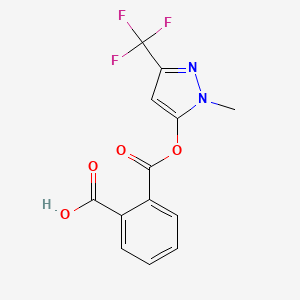
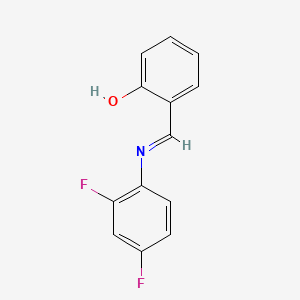
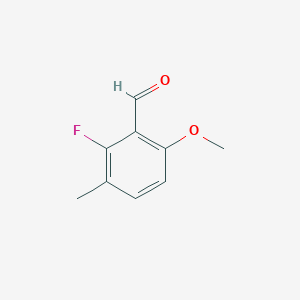
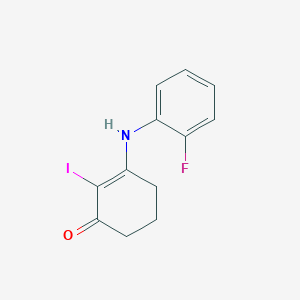
![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)
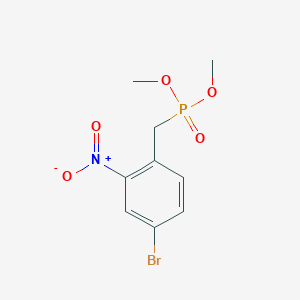
![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)
![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)
![7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester](/img/structure/B6343924.png)
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)
amine hydrochloride](/img/structure/B6343943.png)